molecular formula C19H33O4P B1329378 Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate CAS No. 976-56-7

Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate

Cat. No. B1329378
CAS RN: 976-56-7
M. Wt: 356.4 g/mol
InChI Key: GJDRKHHGPHLVNI-UHFFFAOYSA-N
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Description

Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate is a chemical compound with the molecular formula C19H33O4P . It is a solid substance at 20°C and appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular weight of Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate is 356.44 . The structure of this compound includes a phosphonate group attached to a benzyl group, which is further substituted with tert-butyl groups and a hydroxy group .


Physical And Chemical Properties Analysis

Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate has a melting point range of 120.0 to 124.0 °C . It is soluble in methanol . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 417.0±33.0 °C at 760 mmHg, and a flash point of 206.0±25.4 °C .

Scientific Research Applications

Synthesis of Enantiomers and Pharmaceutical Applications

Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate has been utilized in the synthesis of enantiomers of certain aminophosphonate derivatives. These derivatives have shown potent cholesterol-lowering and antioxidant activities in animal models. The synthesis process involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with R(+)- and S(-)-α-methylbenzylamine, followed by the addition of diethyl phosphite (Phan, Diep, Azoulay, & Nguyen, 1999).

Novel Antioxidant Drugs Synthesis

Research has been conducted on the synthesis of novel alkyl-3,5-di-tert-butyl-4-hydroxybenzylchlorophosphonate and its reactions with diethylamine to produce phosphonamides. These phosphonamides, upon oxidation, result in new highly effective antioxidant drugs that contain sterically congested phenolic groups (Azmukhanova, Gibadullina, Nguyen, Burilov, & Pudovick, 2016).

Polyfunctional Organophosphorus Compounds

The compound has also been used in the synthesis of a series of cyclic and acyclic 3,5-di-tert-butyl-4-hydroxybenzyl phosphonates. These compounds are notable for their solubility in various solvents and their increased thermal stability with larger alkyl or alkylene groups (Mukmeneva, Khazanovskaya, Cherasova, & Kirov, 1990).

Development of Aminophosphonates

It is also involved in the creation of aminophosphonates containing the 3,5-di-tert-butyl-4-hydroxyphenyl substituent in addition to the acetal group. The synthesis process involves reacting dialkyl [(3,5-di-tert-butyl-4-oxo-2,5-cyclohexadienyl)methyl]phosphonates with N-nucleophiles (Vagapova, Amirova, Syakaev, Voronina, Krivolapov, Burilov, Pudovik, & Sinyashin, 2015).

Safety And Hazards

When handling Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2,6-ditert-butyl-4-(diethoxyphosphorylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33O4P/c1-9-22-24(21,23-10-2)13-14-11-15(18(3,4)5)17(20)16(12-14)19(6,7)8/h11-12,20H,9-10,13H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDRKHHGPHLVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061356
Record name Diethyl ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate
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Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate

CAS RN

976-56-7
Record name Diethyl P-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate
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Record name Diethyl 3,5-di-t-butyl-4-hydroxybenzylphosphonate
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Record name Phosphonic acid, P-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, diethyl ester
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Record name Diethyl ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate
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Record name Diethyl [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate
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Record name DIETHYL 3,5-DI-TERT-BUTYL-4-HYDROXYBENZYLPHOSPHONATE
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Synthesis routes and methods I

Procedure details

3.2 g of HTMP (hydroxymethylpiperidine), 52.3 g of paraformaldehyde and 206.3 g of 2,6-di-tert-butylphenol are rendered inert and are initially introduced at 60° C. under reduced pressure into a double-jacketed flask with an outlet at the bottom, a baffle, an impeller stirrer and a sublevel air lock for gas introduction. 52 g of dimethylamine gas are introduced at this temperature and the mixture is stirred at 85° C. for 1 hour. Addition of 332 g of triethyl phosphite is then carried out, after which the reaction mixture is kept at 115° C. for 4 hours. Working-up: distillation of triethyl phosphite and dimethylamine under reduced pressure and crystallization of the residue from ligroin yield 320 g of product (90%), melting point 114° C.
Name
Quantity
3.2 g
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reactant
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52.3 g
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206.3 g
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52 g
Type
reactant
Reaction Step Four
Quantity
332 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

20.63 g (100 mmol) of 2,6-di-tert-butylphenol, 5.22 g (174 mmol) of paraformaldehyde, 6.1 g (45 mmol) of 33% ethanolic dimethylamine and 26 ml (=24.7 g) of N,N-dimethylformamide are heated at 50° C. under nitrogen for 1 hour in a sulfonation flask fitted with a reflux condenser and mechanical stirrer. 33.23 g (200 mmol) of triethyl phosphite are added to this mixture. It is heated under reflux at a reaction temperature of 105° C.; the conversion to the final product is 82% (HPLC). Working-up: extraction (water/methylcyclohexane) and recrystallization (methylcyclohexane). Yield: 23.0 g (65%), melting point 120° C., purity (HPLC): 98%.
Quantity
20.63 g
Type
reactant
Reaction Step One
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
33.23 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RR Azmukhanova, EM Gibadullina, MA Pudovik… - Russian Journal of …, 2016 - Springer
The hindered phenols derivatives are biologically active substances that can slow down the processes of lipid peroxidation and reduce oxidative stress of the body. Compounds of this …
Number of citations: 3 link.springer.com
C Liu, A Liu, J Zhou, Y Zhang, F Zhou… - Journal of Agricultural …, 2022 - ACS Publications
Persistent inflammatory infiltration of skeletal muscle is a principal trigger for the loss of muscle mass and strength. Theaflavins, the main functional components of black tea, have effects …
Number of citations: 6 pubs.acs.org
BIT Bassi, M San Rossi - 2008 - researchgate.net
(57) A3SITRACI lhe invention relates to stabilized thermoplastic polymers, in particular polyolefin films. The stabilizing composition contains a tertiary amine with a molecular weight …
Number of citations: 2 www.researchgate.net

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